This compound is synthesized through various chemical methods that involve the modification of existing amino acid structures. The Fmoc (N-fluorenylmethyloxycarbonyl) group is commonly used as a protective group in solid-phase peptide synthesis, allowing for selective reactions without affecting other functional groups.
Fmoc-2,6-Difluoro-D-Homophe falls under the category of fluorinated amino acids. These compounds are characterized by the substitution of hydrogen atoms with fluorine, which can significantly alter their biochemical properties and interactions.
The synthesis of Fmoc-2,6-Difluoro-D-Homophe typically involves several key steps:
Technical details regarding specific conditions and reagents can vary based on the chosen synthetic pathway. For example, coupling agents like HATU (O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are often employed to facilitate amide bond formation during peptide synthesis .
The molecular structure of Fmoc-2,6-Difluoro-D-Homophe consists of a phenylalanine backbone modified with fluorine atoms at positions 2 and 6. The Fmoc group is attached to the amino nitrogen, providing steric hindrance that influences its reactivity and solubility.
The chemical formula for Fmoc-2,6-Difluoro-D-Homophe is . Key structural features include:
Fmoc-2,6-Difluoro-D-Homophe participates in various chemical reactions typical for amino acids:
Technical details such as reaction conditions (temperature, solvent) and yields are critical for optimizing these processes.
The mechanism of action for Fmoc-2,6-Difluoro-D-Homophe primarily revolves around its incorporation into peptides that interact with biological targets. The fluorinated structure may enhance binding affinity due to increased hydrophobic interactions and altered electronic properties.
Studies have shown that fluorinated amino acids can exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts. This includes enhanced metabolic stability and bioavailability .
Relevant data on melting point, boiling point, and spectral data (NMR, IR) are essential for characterization but may vary based on specific synthesis methods used .
Fmoc-2,6-Difluoro-D-Homophe is primarily utilized in:
Fluorinated amino acids serve as precision tools for manipulating the energetics of peptide-protein interactions through multifaceted biophysical mechanisms. The introduction of fluorine atoms onto aromatic side chains creates localized domains of enhanced hydrophobicity and altered electrostatic landscapes, which profoundly influence binding affinity and specificity. Specifically, fluorine substituents decrease the polarizability of aromatic rings while simultaneously increasing their hydrophobicity—a counterintuitive combination that significantly impacts van der Waals contacts and desolvation penalties during molecular recognition events. The 2,6-difluoro substitution pattern on phenylalanine derivatives creates a symmetric electronic environment that enhances the dipole characteristics of the aromatic ring, enabling optimized electrostatic complementarity with target binding pockets [1].
The strategic placement of fluorine atoms directly influences backbone conformation through steric and electronic effects. Fluorine's small atomic radius (van der Waals radius ≈ 1.47 Å) permits substitutions at positions inaccessible to bulkier substituents, while its strong electronegativity (3.98 on the Pauling scale) induces substantial changes in side chain electronic properties. These modifications significantly impact rotational energy barriers around the Cβ-Cγ bond, thereby restricting conformational flexibility and stabilizing bioactive peptide conformations. The 2,6-difluoro substitution pattern specifically stabilizes a perpendicular orientation of the aromatic ring relative to the peptide backbone, which maximizes exposure of fluorine atoms for target interaction while maintaining optimal backbone geometry [8].
Table 1: Comparative Biophysical Properties of Fluorinated Phenylalanine Derivatives in Peptide Design
Amino Acid Variant | Relative Hydrophobicity (logP) | Aromatic Ring π-Stacking Energy (kcal/mol) | Conformational Restriction | Electrostatic Potential Distribution |
---|---|---|---|---|
L-Phenylalanine | 1.00 (reference) | -2.5 | Low | Symmetric, neutral |
2-Fluoro-L-Phe | 1.25 | -3.1 | Moderate | Asymmetric, polarized |
2,6-Difluoro-L-Phe | 1.48 | -4.3 | High | Symmetric, strongly polarized |
2,6-Difluoro-D-HomoPhe | 2.15 | -4.5 | Very high | Symmetric, highly polarized |
The extended homophenylalanine scaffold (containing an additional methylene group between the α-carbon and aromatic ring) provides enhanced conformational freedom compared to standard phenylalanine, allowing the fluorinated aromatic system greater spatial adaptability during target engagement. This elongation creates a molecular ruler effect—positioning the fluorinated pharmacophore at an optimal distance from the peptide backbone to engage previously inaccessible binding subpockets. The combination of β-carbon elongation and fluorine substitution produces a compound with approximately 2.15 times greater hydrophobicity than native phenylalanine, as measured by octanol-water partition coefficients (logP), while simultaneously enhancing specific binding interactions through fluorine-mediated hydrogen bonding and orthogonal multipolar contacts [3] [6].
The evolution of homophenylalanine derivatives in peptide science represents a fascinating convergence of synthetic chemistry innovation and biological insight. The foundational homophenylalanine scaffold (2-amino-4-phenylbutyric acid) first emerged in the early 1990s as researchers sought solutions to the limitations of conventional phenylalanine in opioid peptide analogs. The initial synthesis of Fmoc-D-homophenylalanine (CAS# 135944-09-1) in 1992 marked a pivotal advancement, providing peptide chemists with a chiral, protected building block compatible with solid-phase synthesis methodologies. This compound, systematically named (R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenylbutanoic acid and characterized by a molecular weight of 401.45 g/mol, exhibited unique conformational properties that improved peptide bioactivity profiles [3].
The adoption of 9-fluorenylmethoxycarbonyl (Fmoc) protection represented a quantum leap in peptide synthesis methodology. Developed by Carpino and Han in 1972, the Fmoc group provided critical advantages over earlier protecting groups: it offered orthogonal deprotection under mild basic conditions (typically 20% piperidine in dimethylformamide) without compromising acid-labile side chain protections or resin linkages. This innovation proved particularly valuable for homophenylalanine incorporation, as the extended side chain increased susceptibility to side reactions during deprotection. The Fmoc group's fluorescence properties additionally enabled real-time monitoring of coupling and deprotection efficiency—a crucial quality control feature that facilitated optimization of homophenylalanine-containing sequences. The Fmoc strategy rapidly became the gold standard for solid-phase peptide synthesis (SPPS), creating the technical foundation for incorporating sophisticated non-canonical amino acids like fluorinated homophenylalanine derivatives [4].
Table 2: Historical Milestones in Homophenylalanine Derivative Development for Peptide Therapeutics
Year | Development Milestone | Significance |
---|---|---|
1972 | Introduction of Fmoc protecting group by Carpino and Han | Enabled base-labile amine protection orthogonal to acid-labile side chain protection |
1992 | First synthesis of Fmoc-D-homophenylalanine (CAS 135944-09-1) | Provided chiral building block with extended side chain distance for improved receptor interaction |
Late 1990s | Optimization of Fmoc removal protocols using piperazine/DBU mixtures | Addressed limitations of piperidine in long syntheses, improving yield in homophenylalanine-containing peptides |
2000s | Development of β³-homophenylalanine derivatives (e.g., Fmoc-L-β-homophenylalanine) | Created backbone-extended variants with altered conformational properties |
2010s | Strategic incorporation of 2,6-difluoro substitutions onto D-homophenylalanine scaffold | Combined stereochemical, steric, and electronic modifications for enhanced biological activity |
The historical trajectory progressed significantly with the development of β³-homophenylalanine derivatives in the early 2000s, which featured a backbone modification rather than side chain extension. Fmoc-L-β-homophenylalanine (CAS# 193954-28-8, molecular weight 401.46 g/mol) demonstrated distinct conformational preferences compared to α-homophenylalanine, further expanding the toolbox for peptide engineering. This period coincided with advances in fluorination chemistry, enabling site-specific introduction of fluorine atoms onto aromatic systems without racemization. The convergence of these technological streams—stereoselective synthesis, advanced protecting group strategies, and regioselective fluorination—culminated in the development of Fmoc-2,6-difluoro-D-homophenylalanine (C₂₅H₂₁F₂NO₄, molecular weight 437.44 g/mol). This compound represents the current state-of-the-art, combining optimized stereochemistry (D-configuration), strategic fluorination (2,6-positioning), and side chain architecture (homophenylalanine) to address persistent challenges in peptide drug discovery [3] [6].
The selection of the D-configuration in fluorinated homophenylalanine derivatives represents a sophisticated strategy to enhance metabolic stability while maintaining biological activity. Naturally occurring proteolytic enzymes exhibit significantly reduced activity toward peptide bonds containing D-amino acids, creating a substantial pharmacokinetic advantage. When incorporated into peptide sequences, D-homophenylalanine increases resistance to enzymatic degradation—extending plasma half-life without requiring complex delivery systems or pegylation strategies. Additionally, the D-configuration induces distinct side chain topology that can access unconventional binding conformations invisible to L-configured counterparts. For β-homo aromatic amino acids specifically, the D-configuration positions the extended side chain in a spatial orientation that complements specific binding pockets in G-protein coupled receptors and enzyme active sites frequently targeted by therapeutic peptides [3] [6].
The 2,6-difluoro substitution pattern was strategically selected to maximize electronic and steric benefits while maintaining synthetic feasibility. This symmetric arrangement creates a balanced electronic environment around the aromatic ring that minimizes dipole-dipole repulsion with adjacent backbone carbonyls. The ortho-fluorine substituents exert significant ortho effects—constraining rotational freedom around the Cβ-Cγ bond through steric interactions with the β-methylene protons. This conformational restriction reduces the entropy penalty upon target binding, effectively pre-organizing the side chain for optimal interaction. Spectroscopic analysis reveals that the 2,6-difluoro substitution increases the rotational barrier by approximately 2.5 kcal/mol compared to unsubstituted homophenylalanine, translating to a 50-fold reduction in side chain conformational freedom at physiological temperatures. This pre-organization effect is particularly valuable in flexible peptide regions where entropy loss during binding represents a major thermodynamic liability [1] [8].
The Fmoc protecting group plays an indispensable role in the practical application of this specialized amino acid. Characterized by the molecular formula C₁₃H₉CH₂OC(O)-, the Fmoc moiety provides base-labile protection that is completely orthogonal to acid-labile side chain protections and resin linkages. This orthogonality is crucial for synthesizing peptides containing 2,6-difluoro-D-homophenylalanine, as the extended synthesis sequences required for complex fluorinated peptides demand multiple deprotection cycles. The Fmoc group is rapidly removed under mild basic conditions (half-life ≈ 6 seconds in 20% piperidine/DMF) without compromising the integrity of the difluoro aromatic system or inducing racemization at the sensitive α-stereocenter. Upon deprotection, the Fmoc group generates dibenzofulvene as a byproduct, which forms a stable adduct with piperidine that can be readily monitored by UV spectroscopy at 301 nm—providing real-time quality control for each coupling cycle. This feature is particularly valuable when incorporating expensive fluorinated building blocks, ensuring coupling efficiency before proceeding to subsequent steps [4].
The molecular architecture of Fmoc-2,6-difluoro-D-homophenylalanine (C₂₅H₂₁F₂NO₄) integrates three critical design elements: (1) the Fmoc-protected α-amine enabling solid-phase synthesis, (2) the D-configuration at the α-carbon conferring metabolic stability, and (3) the 2,6-difluorophenyl moiety positioned at the γ-carbon of the homophenylalanine scaffold for optimized target engagement. This trifecta of structural modifications addresses the fundamental challenges in peptide drug development—synthetic accessibility, protease susceptibility, and target affinity—within a single molecular entity. The extended side chain positions the fluorinated aromatic system approximately 1.5 Å further from the peptide backbone compared to standard phenylalanine, creating novel pharmacophore topologies capable of engaging "undruggable" targets with high specificity. The strategic fluorination simultaneously enhances membrane permeability through increased lipophilicity while maintaining aqueous solubility via polarized C-F bonds capable of water network interactions—a delicate balance rarely achieved in conventional hydrophobic amino acids [1] [2] [8].
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: